(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
Molecular Formula |
C12H8BF3O2 |
|---|---|
Molecular Weight |
252.00 g/mol |
IUPAC Name |
[4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H8BF3O2/c14-10-5-8(6-11(15)12(10)16)7-1-3-9(4-2-7)13(17)18/h1-6,17-18H |
InChI Key |
QNKWKAIQMGHHKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,5-Trifluorophenylmagnesium Bromide
The foundational step involves generating 3,4,5-trifluorophenylmagnesium bromide from 3,4,5-trifluorobromobenzene. In anhydrous tetrahydrofuran (THF), magnesium turnings react with 3,4,5-trifluorobromobenzene under inert conditions. Initiators such as 1,2-dibromoethane (1 mol%) are critical to overcoming the induction period, with the exothermic reaction maintained at 5–10°C during initiation. The resulting Grignard reagent exhibits a characteristic gray-black coloration, signaling successful formation.
Boronation with Trimethyl Borate
The Grignard reagent is subsequently treated with trimethyl borate at low temperatures (-35 to -5°C) to prevent side reactions. A stoichiometric ratio of 1:1.5 (3,4,5-trifluorobromobenzene : trimethyl borate) ensures complete conversion. After quenching with 12% hydrochloric acid, the crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and recrystallized from dichloromethane to yield 3,4,5-trifluorophenylboronic acid as a white powder. Nuclear magnetic resonance (NMR) analysis confirms the structure: NMR (CDCl) δ 8.55 (s, 2H), 7.67–7.58 (m, 2H). Reported yields range from 44% to 47%, influenced by temperature control during borate addition.
Suzuki-Miyaura Cross-Coupling
Reaction Conditions for Biphenyl Formation
The boronic acid intermediate undergoes coupling with 4-bromobenzonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)) and tricyclohexylphosphine tetrafluoroborate ligand. Key parameters include:
Post-reaction, the mixture is extracted with ethyl acetate, concentrated, and recrystallized from ethanol to afford 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile as a white solid in 92% yield.
Hydrolysis to Boronic Acid
The nitrile group is hydrolyzed to the boronic acid using acidic or basic conditions. For instance, treatment with aqueous HCl (6 M) at reflux followed by neutralization with NaHCO yields the final product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Alternative Methodologies and Optimization
Pinacol Ester Protection
To enhance stability during storage, the boronic acid is often converted to its pinacol ester. Reacting 3,4,5-trifluorophenylboronic acid with pinacol (1.2 equiv) in THF under reflux for 12 hours affords the protected derivative. This intermediate is resistant to protodeboronation and simplifies handling in subsequent reactions.
Catalyst Screening
Comparative studies reveal that Pd(OAc) with bulky phosphine ligands (e.g., SPhos) improves coupling efficiency for electron-deficient aryl halides. Lower catalyst loadings (0.5 mol%) achieve comparable yields while reducing costs.
Characterization and Analytical Data
Spectroscopic Confirmation
-
NMR : The biphenyl backbone shows distinct aromatic resonances at δ 7.8–7.6 (m, 4H), with fluorine coupling observed as splitting patterns.
-
NMR : Peaks at δ -63.5 (CF), -112.4 (ortho-F), and -162.7 (para-F) confirm trifluoromethyl and fluorine substitution.
-
IR Spectroscopy : B-O stretching vibrations appear at 1340–1310 cm, characteristic of boronic acids.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity. Melting points range from 189–192°C, consistent with literature values.
Industrial-Scale Considerations
Cost-Effective Initiators
Replacing 1,2-dibromoethane with iodine reduces initiation costs without compromising yield. Magnesium activation via ultrasonication further accelerates Grignard formation.
Solvent Recycling
THF recovery via distillation minimizes waste and operational expenses. Implementing continuous flow reactors enhances throughput for large-scale boronation.
Challenges and Mitigation Strategies
Protodeboronation
Electron-deficient arylboronic acids like 3,4,5-trifluorophenylboronic acid are prone to protodeboronation under acidic conditions. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.
Major Products
Biphenyl Derivatives: Formed through cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemical Synthesis
1.1 Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The presence of trifluoromethyl groups enhances the compound's reactivity compared to non-fluorinated analogs, allowing for more efficient coupling with various electrophiles.
Case Study:
In a study investigating the efficiency of different boronic acids in Suzuki reactions, (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid was found to provide higher yields when coupled with aryl halides due to its enhanced electronic properties, which stabilize the transition state during the reaction .
3.1 Antimicrobial Activity
Recent studies have explored the biological activity of fluorinated biphenyl compounds, including (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid. Research indicates that fluorinated compounds can exhibit varying degrees of antimicrobial activity.
Case Study:
A study demonstrated that derivatives of boronic acids with trifluoromethyl groups showed moderate antibacterial effects against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated a promising potential for these compounds as antibacterial agents .
Pharmaceutical Applications
4.1 Drug Design and Development
The electronic properties imparted by trifluoromethyl groups can enhance the pharmacokinetic profiles of drug candidates. The increased lipophilicity and metabolic stability associated with fluorinated compounds can improve their bioavailability.
Case Study:
In drug design research, (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid was evaluated as a building block for synthesizing potential inhibitors targeting specific enzymes involved in disease pathways. The compound's reactivity and stability were favorable compared to traditional non-fluorinated compounds .
Mechanism of Action
The mechanism of action of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with a halogenated aromatic compound. This process results in the formation of a new carbon-carbon bond, with the release of the palladium catalyst for further catalytic cycles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid with structurally related biphenyl boronic acids:
Key Observations:
- Electron-Withdrawing Effects: The trifluoro substitution in the target compound likely provides stronger electron withdrawal compared to monofluoro or chloro analogs, accelerating transmetalation in Suzuki reactions .
- Solubility: Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit better solubility in nonpolar solvents than perfluorinated analogs.
- Synthetic Utility : Chloro-substituted derivatives (e.g., ) are favored for coupling with electron-rich aryl boronic acids due to their balanced reactivity.
Reactivity in Cross-Coupling Reactions
Evidence from analogous compounds highlights substituent-dependent reactivity:
- Fluorinated Derivatives : Fluorine atoms increase oxidative stability but may reduce reaction yields due to steric hindrance. For example, (3-formyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid achieved a 36% yield in oxime formation .
- Chloro vs. Trifluoromethyl : Chloro-substituted boronic acids (e.g., ) typically show higher yields (~65–73% in Suzuki reactions ) compared to trifluoromethyl analogs, which require optimized conditions .
Pharmaceutical Chemistry
Fluorinated biphenyl boronic acids are critical intermediates in drug discovery. For instance:
- (3-formyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid was used to synthesize indoleamine 2,3-dioxygenase 1 inhibitors with anti-tumor activity .
- 4'-Cyano analogs (e.g., [(4'-cyano-[1,1'-biphenyl]-4-yl)difluoromethyl]phosphonic acid) demonstrated utility in developing nonpeptidic enzyme inhibitors .
Material Science
- Fluorinated biphenyl boronic acids contribute to photofunctional polymers (e.g., tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene) used in organic electronics .
- Crystal packing studies of nitro- or cyano-substituted biphenyl esters (e.g., ) reveal how substituents influence intermolecular interactions, guiding the design of liquid crystals and semiconductors.
Biological Activity
(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative notable for its trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula: C12H8BF3O2
- Molecular Weight: 252.00 g/mol
- Density: 1.39 g/cm³
The trifluoromethyl groups at the 3', 4', and 5' positions of the biphenyl structure significantly influence the electronic properties of the compound, enhancing its reactivity compared to non-fluorinated analogs .
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid. Research indicates that compounds with boronic acid moieties can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells.
Case Study:
A study evaluated various boronic chalcones for their anticancer effects, revealing that some derivatives exhibited potent inhibitory activity against cancer cell lines through proteasome inhibition mechanisms . While specific data on (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is limited, its structural similarity to other active boronic acids suggests potential efficacy.
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. A notable study explored sulfonamide boronic acids and their ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The findings indicated that certain boronic acids could reverse antibiotic resistance in bacterial cultures .
Table: Antimicrobial Efficacy of Boronic Acids
| Compound Name | Target Bacteria | Inhibition Concentration (nM) | Mechanism of Action |
|---|---|---|---|
| Sulfonamide Boronic Acid A | E. coli | 25 | β-lactamase inhibition |
| Sulfonamide Boronic Acid B | MRSA | 50 | β-lactamase inhibition |
| (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid | TBD | TBD | TBD |
Note: Specific data for (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid is currently unavailable but is anticipated based on structural activity relationships with known active compounds.
Synthesis and Reactivity
The synthesis of (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid can be achieved through various methods involving boron reagents and trifluoromethylation techniques. Its reactivity in Suzuki-Miyaura coupling reactions has been extensively studied, showcasing its utility in organic synthesis due to enhanced reactivity from the trifluoromethyl groups.
Q & A
Q. What are the key structural features of (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid, and how do they influence its reactivity in cross-coupling reactions?
The compound features a biphenyl core with three fluorine substituents at the 3', 4', and 5' positions and a boronic acid group at the 4-position. The fluorine atoms act as electron-withdrawing groups, enhancing the electrophilicity of the boronic acid moiety, which is critical for Suzuki-Miyaura coupling. The trifluorinated aromatic ring also improves stability against oxidative degradation compared to non-fluorinated analogs .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- H/F/B NMR : To confirm substituent positions and boron coordination (e.g., F NMR chemical shifts between −110 to −112 ppm for trifluorinated systems) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M−H] peaks with <0.3 ppm error) .
- X-ray crystallography : To resolve crystal packing and bond angles, if single crystals are obtainable .
Q. How is this compound typically synthesized, and what are common impurities?
Synthesis often involves:
- Suzuki-Miyaura coupling : Using a halogenated biphenyl precursor (e.g., 4-bromo-biphenyl) and a trifluorophenylboronic acid derivative under Pd catalysis.
- Purification : Column chromatography or recrystallization to remove unreacted boronic acid or palladium residues .
Common impurities include deboronation byproducts or incomplete fluorination intermediates, detectable via HPLC or F NMR .
Advanced Research Questions
Q. How can contradictory data in cross-coupling yields be resolved?
Low yields (e.g., 25% in some protocols ) may arise from:
- Steric hindrance : The trifluorinated biphenyl group may impede catalyst access. Solution: Use bulkier ligands (e.g., SPhos) or elevated temperatures.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility.
- Catalyst optimization : Pd(OAc)/XPhos systems show higher efficiency in sterically demanding reactions .
Q. What strategies enhance the compound’s stability in aqueous environments?
- pH control : Boronic acids are prone to hydrolysis at extreme pH. Buffering near neutral pH (6.5–7.5) minimizes degradation.
- Lyophilization : Storage as a lyophilized powder reduces water-mediated side reactions.
- Coordination with diols : Adding stabilizing agents like pinacol can form cyclic boronate esters, improving shelf life .
Q. How does fluorination impact electronic properties compared to other substituents?
A comparative analysis reveals:
| Substituent | Electronic Effect | Reactivity in Coupling | Stability |
|---|---|---|---|
| 3',4',5'-Trifluoro | Strongly electron-withdrawing | High electrophilicity | High (resists oxidation) |
| Hydroxyl (e.g., 4-Hydroxyphenylboronic acid) | Electron-donating | Moderate | Low (prone to oxidation) |
| Methyl (e.g., 4'-Methyl analog) | Electron-donating | Low | Moderate |
Fluorination enhances reactivity in electron-deficient systems but may reduce solubility in non-polar solvents .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with serine proteases or carbohydrate receptors.
- Molecular docking : Simulates interactions with proteins (e.g., HIV protease) using software like AutoDock Vina. Validate with experimental IC assays .
Q. What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
